![molecular formula C18H11ClN2O3S2 B2408131 (5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 860787-03-7](/img/structure/B2408131.png)

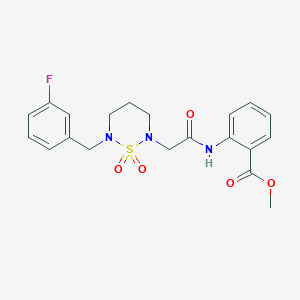

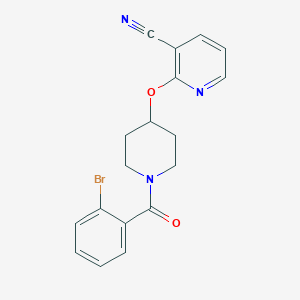

(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, including addition, substitution, elimination, and rearrangement reactions .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at its reactivity with common reagents, its behavior under various conditions, and the products it forms .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It could also involve looking at its spectroscopic properties .Scientific Research Applications

Corrosion Inhibition

Thiazolidinedione derivatives, closely related to the compound , have been investigated for their potential as corrosion inhibitors. A study by Yadav et al. (2015) found that these derivatives are effective in preventing mild steel corrosion in hydrochloric acid solution. The study utilized weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques to demonstrate the efficiency of these inhibitors, revealing their potential application in corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).

Antihyperglycemic Activity

Another area of research involving similar thiazolidinedione compounds is in the field of antihyperglycemic activity. Imran, Yar, and Khan (2009) synthesized derivatives that were tested for their ability to lower blood glucose levels. These compounds showed promise in models using rats, suggesting potential applications in diabetes treatment (Imran, Yar, & Khan, 2009).

Antimicrobial and Anticancer Activities

The thiazolidinedione scaffold, closely related to the compound of interest, has been explored for its antimicrobial and anticancer activities. Research by Jat et al. (2006) demonstrated that certain thiazolidinedione derivatives possess antimicrobial properties against various bacterial and fungal strains, indicating their potential use in treating infections (Jat, Salvi, Talesara, & Joshi, 2006). Additionally, Havrylyuk et al. (2013) synthesized novel 5-pyrazoline substituted 4-thiazolidinones, which showed anticancer activity in vitro, suggesting their potential utility in cancer therapy (Havrylyuk, Zimenkovsky, Vasylenko, Day, Smee, Grellier, & Lesyk, 2013).

Physicochemical Properties and Solubility

The physicochemical properties and solubility of thiazolidinedione derivatives have been studied, with implications for drug formulation and delivery. Volkova et al. (2020) researched a novel antifungal compound from the thiazolidinedione class, assessing its solubility in various solvents. This study provides insights into the solubility behavior of such compounds, which is crucial for their pharmaceutical applications (Volkova, Levshin, & Perlovich, 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(5Z)-5-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O3S2/c19-17-20-8-11(25-17)9-24-14-6-5-10-3-1-2-4-12(10)13(14)7-15-16(22)21-18(23)26-15/h1-8H,9H2,(H,21,22,23)/b15-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOFXBGUNNZUET-CHHVJCJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=O)S3)OCC4=CN=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=O)S3)OCC4=CN=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)

![N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408055.png)

![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2408062.png)

![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2408067.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2408068.png)

![2-(4-Fluorophenyl)-6-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2408069.png)